Cas no 1187056-55-8 (tert-Butyl [(1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate)
![tert-Butyl [(1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate structure](https://ja.kuujia.com/scimg/cas/1187056-55-8x500.png)
tert-Butyl [(1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl [(1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate
- tert-butyl ((1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate
- tert-butyl N-[(1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate
- SB18046
- tert-butyl (1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexylcarbamate
- tert-butyl(1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexylcarbamate
- tert-butyl ((1 S,3R,5S)-3-(3-aminopyridin
- tert-butyl ((1 S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate
- rel-tert-Butyl ((1R,3S,5R)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate
- IJNVTEQPYTYYLD-XQQFMLRXSA-N
- tert-Butyl[(1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate
- 1187056-55-8
- CS-15129
- C13082
- 1210418-12-4
- SCHEMBL4119655
- AKOS037650653
- CS-M3654
-
- インチ: 1S/C17H27N3O2/c1-11-7-12(14-5-6-19-10-15(14)18)9-13(8-11)20-16(21)22-17(2,3)4/h5-6,10-13H,7-9,18H2,1-4H3,(H,20,21)/t11-,12+,13-/m0/s1
- InChIKey: IJNVTEQPYTYYLD-XQQFMLRXSA-N
- ほほえんだ: O(C(C)(C)C)C(N[C@H]1C[C@@H](C)C[C@@H](C2C=CN=CC=2N)C1)=O
計算された属性
- せいみつぶんしりょう: 305.21032711g/mol
- どういたいしつりょう: 305.21032711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 381
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 77.2
tert-Butyl [(1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM350706-100mg |
tert-butyl N-[(1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate |
1187056-55-8 | 95%+ | 100mg |
$2160 | 2023-02-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061993-100mg |
tert-Butyl [(1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate |
1187056-55-8 | 98% | 100mg |
¥16848.00 | 2024-08-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T71750-1g |
tert-Butyl [(1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate |
1187056-55-8 | 98% | 1g |
¥97502.0 | 2023-09-06 |
tert-Butyl [(1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
tert-Butyl [(1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamateに関する追加情報
Professional Introduction to Tert-Butyl [(1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate (CAS No. 1187056-55-8)
Tert-butyl [(1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate, with the CAS number 1187056-55-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule has garnered attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The compound's stereochemistry, characterized by the (1S,3R,5S) configuration, plays a crucial role in determining its biological activity and interaction with biological targets.
The tert-butyl moiety in the molecular structure contributes to the overall stability and lipophilicity of the compound. This feature is particularly valuable in drug design, as it can enhance the compound's ability to cross biological membranes, thereby improving its bioavailability. Additionally, the (1S,3R,5S)-configuration of the cyclohexyl ring is critical for maintaining the correct spatial orientation of functional groups, which is essential for optimal binding to biological targets.
The 3-(3-aminopyridin-4-yl) substituent is a key pharmacophore in this compound. Pyridine derivatives are well-known for their broad range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The presence of an amine group further enhances the compound's potential as a bioactive molecule by allowing for hydrogen bonding interactions with biological targets. These interactions can be fine-tuned through structural modifications to achieve desired pharmacological effects.
Recent research in medicinal chemistry has highlighted the importance of chiral molecules in drug development. The stereochemistry of Tert-butyl [(1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate has been extensively studied to understand its impact on biological activity. Studies have shown that subtle changes in stereochemistry can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug. This underscores the need for precise structural control in the synthesis and development of new pharmaceuticals.
The 5-methylcyclohexyl group provides additional steric bulk to the molecule, which can influence its binding affinity and selectivity. By modulating this group, chemists can fine-tune the compound's interactions with specific biological targets. This flexibility makes Tert-butyl [(1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate a promising candidate for further exploration in drug discovery.
In recent years, there has been growing interest in the development of small molecule inhibitors targeting protein-protein interactions (PPIs). Tert-butyl [(1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate has shown potential as a lead compound in this area due to its ability to disrupt key PPIs involved in various diseases. The compound's unique structural features allow it to interact with specific residues on protein surfaces, thereby modulating their function.
Advances in computational chemistry and molecular modeling have facilitated the rapid identification and optimization of lead compounds like Tert-butyl [(1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate. These tools have enabled researchers to predict the binding modes and affinities of compounds before they are synthesized, significantly reducing the time and cost associated with drug discovery.
The synthesis of complex molecules like Tert-butyl [(1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate requires advanced synthetic techniques and methodologies. Recent developments in organic synthesis have made it possible to construct complex stereocenters with high enantioselectivity and yield. These advancements have been instrumental in producing enantiomerically pure forms of chiral drugs like this one.
The potential applications of Tert-butyl [(1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and specialty chemicals where its unique properties could provide novel solutions for various challenges. The compound's versatility makes it a valuable asset in multiple industries.
In conclusion, Tert-butyl [(1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate (CAS No. 1187056-55-8) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and stereochemistry make it an attractive candidate for further exploration as a lead molecule in drug discovery. As research continues to uncover new applications for this compound, its importance in various scientific fields is likely to grow.
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